(2Z)-3-{3-[4-(Isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-YL}-2-(1-methyl-1H-benzimidazol-2-YL)-2-propenenitrile
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Overview
Description
The compound (2Z)-3-{3-[4-(Isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-YL}-2-(1-methyl-1H-benzimidazol-2-YL)-2-propenenitrile is a complex organic molecule that features a combination of pyrazole, benzimidazole, and nitrile functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. One common method includes the cyclization of 1-alkyl-3-[(2Z)-2,4-diaryl-4-oxobut-2-en-1-yl]-1H-benzimidazol-3-ium bromides in the presence of a strong base like sodium methoxide (MeONa) at reduced temperatures (5–10°C). This reaction proceeds via a 1,5-electrocyclization mechanism to yield the desired product .
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques to identify the best catalysts and solvents, as well as scaling up the reaction in continuous flow reactors to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The presence of the benzimidazole and pyrazole rings makes it susceptible to oxidation reactions.
Reduction: The nitrile group can be reduced to an amine under appropriate conditions.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can reduce the nitrile group.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products
Oxidation: Oxidized derivatives of the benzimidazole and pyrazole rings.
Reduction: Amino derivatives from the reduction of the nitrile group.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound’s potential as a pharmacophore is of significant interest. It can be used to design new drugs with improved efficacy and reduced side effects.
Medicine
The compound has shown promise in medicinal chemistry as a potential anticancer agent. Its ability to interact with various biological targets makes it a candidate for further drug development .
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets in the body. The benzimidazole moiety is known to interact with nucleotides, making it effective in disrupting cellular processes in cancer cells. The pyrazole ring can enhance its binding affinity to certain enzymes, further contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: These compounds share the benzimidazole core and exhibit similar biological activities, such as anticancer and antimicrobial properties.
Pyrazole derivatives: Compounds with a pyrazole ring are known for their anti-inflammatory and analgesic activities.
Uniqueness
What sets (2Z)-3-{3-[4-(Isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-YL}-2-(1-methyl-1H-benzimidazol-2-YL)-2-propenenitrile apart is its unique combination of functional groups, which allows it to interact with multiple biological targets simultaneously. This multi-target approach can lead to more effective treatments with fewer side effects.
Properties
Molecular Formula |
C32H31N5O |
---|---|
Molecular Weight |
501.6 g/mol |
IUPAC Name |
(Z)-2-(1-methylbenzimidazol-2-yl)-3-[3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenylpyrazol-4-yl]prop-2-enenitrile |
InChI |
InChI=1S/C32H31N5O/c1-22(2)16-17-38-30-15-14-24(18-23(30)3)31-26(21-37(35-31)27-10-6-5-7-11-27)19-25(20-33)32-34-28-12-8-9-13-29(28)36(32)4/h5-15,18-19,21-22H,16-17H2,1-4H3/b25-19- |
InChI Key |
NVSMTEOXBRVARG-PLRJNAJWSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)C2=NN(C=C2/C=C(/C#N)\C3=NC4=CC=CC=C4N3C)C5=CC=CC=C5)OCCC(C)C |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NN(C=C2C=C(C#N)C3=NC4=CC=CC=C4N3C)C5=CC=CC=C5)OCCC(C)C |
Origin of Product |
United States |
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